Linoleic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | linoleic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7049-66-3, 30175-49-6, 67922-65-0 | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |
| Source | CAS Common Chemistry | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2025505 | |
| Record name | Linoleic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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| Record name | Linoleic acid | |
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| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Linoleic and linolenic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Linoleic and linolenic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | Linoleic and linolenic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |
| Record name | Linoleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil, Colorless to straw-colored liquid | |
CAS No. |
60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
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| Record name | Linoleic acid | |
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| Record name | Linoleic acid | |
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| Record name | Linolelaidic acid | |
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| Record name | 14C-Linoleic acid | |
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| Record name | Linoleic acid | |
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| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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| Record name | LINOLEIC ACID | |
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| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |
| Record name | LINOLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20571 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LINOLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Linoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Linoleic Acid Metabolic Pathways and Biotransformation
Endogenous Mammalian Metabolic Conversions of Linoleic Acid
The primary endogenous metabolic pathway for this compound involves a series of desaturation and elongation reactions that sequentially convert it into other vital omega-6 fatty acids. This multi-step process occurs primarily in the endoplasmic reticulum of cells. researchgate.net
Delta-6 Desaturation and Subsequent Elongation Processes
The initial and rate-limiting step in the conversion of this compound is its desaturation by the enzyme delta-6-desaturase (Δ6D), which is encoded by the FADS2 gene. nih.govresearchgate.netmdpi.com This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of the this compound molecule. nih.gov This enzymatic step is a critical control point in the pathway. Following this initial desaturation, the resulting molecule undergoes a series of elongation steps, catalyzed by elongase enzymes, which add two-carbon units to the fatty acid chain. researchgate.netnih.gov
Biosynthesis of Gamma-Linolenic Acid (GLA) and Dihomo-γ-Linolenic Acid (DGLA) from this compound
The action of delta-6-desaturase on this compound results in the formation of gamma-linolenic acid (GLA), an 18-carbon omega-6 fatty acid with three double bonds. nih.govnih.gov GLA is found in various plant seed oils, such as borage oil and evening primrose oil. webmd.comverywellhealth.com Following its synthesis, GLA is rapidly and efficiently elongated by an elongase enzyme (ELOVL5) to form dihomo-γ-linolenic acid (DGLA). nih.govwikipedia.org DGLA is a 20-carbon fatty acid that serves as a crucial intermediate in the pathway and is a precursor to a unique set of signaling molecules. wikipedia.orgresearchgate.net
Terminal Conversion to Arachidonic Acid (AA)
Dihomo-γ-linolenic acid (DGLA) is the substrate for the enzyme delta-5-desaturase (Δ5D), encoded by the FADS1 gene. researchgate.netnih.gov This enzyme introduces a fifth double bond into the fatty acid chain, leading to the terminal conversion of DGLA into arachidonic acid (AA), a 20-carbon omega-6 fatty acid with four double bonds. nih.govnih.govnih.gov Arachidonic acid is a key component of cell membranes and the precursor to a vast array of potent, pro-inflammatory eicosanoids. researchgate.netyoutube.com The conversion of this compound to arachidonic acid is a well-established pathway in various mammalian cells. nih.gov
Table 1: Key Enzymes in the Conversion of this compound to Arachidonic Acid
| Enzyme | Gene | Substrate | Product |
|---|---|---|---|
| Delta-6-Desaturase (Δ6D) | FADS2 | This compound | Gamma-Linolenic Acid (GLA) |
| Elongase 5 (ELOVL5) | ELOVL5 | Gamma-Linolenic Acid (GLA) | Dihomo-γ-Linolenic Acid (DGLA) |
| Delta-5-Desaturase (Δ5D) | FADS1 | Dihomo-γ-Linolenic Acid (DGLA) | Arachidonic Acid (AA) |
Peroxisomal Beta-Oxidation of Elongated Metabolites
Very-long-chain fatty acids, including elongated metabolites of this compound, can undergo an initial round of beta-oxidation within peroxisomes, as they may be too long for direct mitochondrial processing. wikipedia.org This process shortens the fatty acid chain, typically until octanoyl-CoA is formed, which can then be transported to the mitochondria for complete oxidation. wikipedia.org Studies with isolated rat liver peroxisomes have identified intermediates in the beta-oxidation of this compound, such as 2,3-dehydrothis compound and 3-hydroxythis compound. nih.gov This peroxisomal pathway is distinct from the mitochondrial beta-oxidation system and is not directly coupled to ATP synthesis. wikipedia.org Research has shown that metabolites produced during the peroxisomal beta-oxidation of this compound derivatives can be transported to microsomes and converted back to linoleate, indicating a complex interplay between these cellular compartments. nih.gov This pathway is crucial for maintaining lipid homeostasis, especially when there is an excess of free fatty acids. oup.commdpi.com
Oxidative Metabolism of this compound and Metabolite Formation
In addition to the desaturation and elongation pathway, this compound can be directly metabolized through oxidative pathways to generate a diverse family of bioactive lipid mediators known as oxylipins. nih.govresearchgate.net These enzymatic processes are catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. nih.govnih.govresearchgate.net
Enzymatic Formation of this compound-Derived Oxylipins
This compound is a substrate for several oxidative enzymes that produce a range of oxylipins, collectively referred to as oxidized this compound metabolites (OXLAMs). nih.gov
Lipoxygenase (LOX) Pathway : Lipoxygenases can act on this compound to produce hydroperoxy-octadecadienoic acids (HPODEs), which are then reduced to hydroxyoctadecadienoic acids (HODEs). nih.govwikipedia.org For example, porcine neutrophilic leukocytes can convert this compound into 13-hydroxy-9,11-octadecadienoic acid (13-HODE). nih.gov Soybean lipoxygenase can form both (9S)- and (13S)-hydroperoxides from this compound. nih.gov These HODEs are involved in various cellular signaling events. researchgate.netmdpi.com
Cytochrome P450 (CYP) Pathway : Cytochrome P450 enzymes, particularly CYP epoxygenases, metabolize this compound to form epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME (also known as vernolic acid) and 12,13-EpOME (coronaric acid). wikipedia.orgnih.govmdpi.comnih.gov These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, dihydroxy-octadecenoic acids (DiHOMEs). researchgate.netnih.govnih.gov Mouse liver microsomes have been shown to oxidize this compound to these monoepoxides and subsequently hydrolyze them to diols. nih.gov
Table 2: Major Classes of this compound-Derived Oxylipins
| Enzyme Family | Primary Metabolites |
|---|---|
| Lipoxygenase (LOX) | Hydroxyoctadecadienoic acids (HODEs) e.g., 9-HODE, 13-HODE |
| Cytochrome P450 (CYP) | Epoxyoctadecenoic acids (EpOMEs) e.g., 9,10-EpOME, 12,13-EpOME |
| Soluble Epoxide Hydrolase (sEH) | Dihydroxy-octadecenoic acids (DiHOMEs) e.g., 9,10-DiHOME, 12,13-DiHOME |
Non-Enzymatic Lipid Peroxidation Products of this compound
Microbial Metabolism of this compound in Biological Systems
The gut microbiota plays a significant role in the metabolism of dietary lipids, including this compound. rsc.org Various species of gut bacteria can transform this compound into a range of metabolites, some of which have been shown to exert biological effects on the host. nih.govtandfonline.com
One of the primary pathways of microbial this compound metabolism is its conversion to conjugated linoleic acids (CLAs). nih.gov For instance, certain strains of Lactobacillus and Bifidobacterium can isomerize this compound to produce cis-9,trans-11-CLA. nih.gov Another important metabolic route is the hydration of this compound to form hydroxy fatty acids. Lactobacillus plantarum, for example, produces 10-hydroxy-cis-12-octadecenoic acid (HYA) from this compound. tandfonline.comnih.gov
Microbial Metabolites of this compound:
| Bacterial Species (Example) | Metabolic Pathway | Key Metabolite(s) |
|---|---|---|
| Lactobacillus, Bifidobacterium | Isomerization | Conjugated this compound (cis-9,trans-11-CLA) |
| Lactobacillus plantarum | Hydration | 10-hydroxy-cis-12-octadecenoic acid (HYA) |
Molecular Mechanisms of Linoleic Acid Action
Transcriptional and Post-Transcriptional Gene Expression Modulation by Linoleic Acid and its Metabolites
This compound and its derivatives, including hydroperoxides and conjugated isomers, are potent modulators of the cellular genetic machinery. They can initiate or suppress the transcription of a wide array of genes, particularly those central to metabolism and inflammation. This regulation occurs through direct interaction with nuclear receptors and indirect influence on the activity of key transcription factors.
Regulation of Key Transcription Factors (e.g., Peroxisome Proliferator-Activated Receptors (PPARs), NF-kappa B)
This compound and its metabolites are well-documented regulators of critical transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB), which govern lipid metabolism and inflammatory responses.
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play essential roles in lipid and glucose homeostasis. mdpi.com this compound and its oxidative metabolites can act as natural ligands for PPARs. elsevierpure.com
PPARα: Isomers of conjugated this compound (CLA) are known to be ligands and activators of PPARα, which is a key regulator of fatty acid oxidation gene expression in the liver. researchgate.net
PPARγ: CLA isomers also activate PPARγ, which is involved in lipid deposition in adipose tissue. researchgate.net The activation of PPARγ by its ligands modulates the activity of the basal transcription machinery. nih.gov
PPAR-β/δ: The this compound metabolite 13-S-hydroxyoctadecadienoic acid (13-S-HODE) has been found to downregulate PPAR-β/δ. elsevierpure.com
Nuclear Factor-kappa B (NF-κB): NF-κB is a central transcription factor in inflammatory processes.
this compound can induce the activation of NF-κB in vascular endothelial cells, a process that appears to be dependent on the PI3K/Akt and ERK1/2 signaling pathways. nih.gov
In contrast, ligand-activated PPARs can interfere with the activity of NF-κB through protein-protein interactions, an action known as trans-repression. nih.gov
Molecular docking studies predict that this compound can bind to NF-κB, suggesting a potential direct interaction. mdpi.com
Isomers of conjugated this compound (CLA) have been shown to increase NF-κB DNA binding activity in human umbilical vein endothelial cells. nih.gov
| Transcription Factor | Modulator (this compound or Metabolite) | Observed Effect | Cell/System Studied | Reference |
|---|---|---|---|---|
| PPARα | Conjugated this compound (CLA) | Activation | Mammalian liver | researchgate.net |
| PPARγ | Conjugated this compound (CLA) | Activation | Mammalian adipose tissue | researchgate.net |
| PPAR-β/δ | 13-S-HODE | Downregulation | - | elsevierpure.com |
| NF-κB | This compound | Activation (via PI3K/Akt and ERK1/2) | Vascular endothelial cells | nih.gov |
| NF-κB | Conjugated this compound (CLA) Isomers | Increased DNA binding activity | Human umbilical vein endothelial cells | nih.gov |
Differential Expression of Enzymes Involved in Macronutrient Metabolism
This compound and its derivatives influence the expression of key enzymes that control the metabolism of fats and carbohydrates.
Lipid Metabolism: In Atlantic salmon, dietary CLA has been shown to decrease the activity and gene expression of stearoyl-CoA desaturase (SCD), and may also suppress Δ6 and Δ5 desaturase and elongase enzymes, which are crucial for fatty acid synthesis and modification. researchgate.net This effect is potentially mediated through transcription factors like PPARs and sterol regulatory element-binding proteins (SREBPs). researchgate.net In metabolic syndrome, several genes encoding enzymes in the this compound metabolism pathway, such as those from the phospholipase A2 family (e.g., PLA2G4B, PLA2G1B, PLA2G2D), are significantly downregulated. nih.gov These enzymes are responsible for hydrolyzing phospholipids (B1166683) to release this compound. nih.gov
Glucose Metabolism: In mouse embryonic stem cells, this compound stimulates gluconeogenesis by increasing the expression of glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). elsevierpure.com
Cellular Signaling Pathway Regulation by this compound
This compound acts as a signaling molecule that can trigger a cascade of intracellular events by modulating key signaling pathways. These pathways are crucial for processes such as cell growth, proliferation, and stress responses.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Interactions
The PI3K/Akt pathway is a critical regulator of cell survival and growth. This compound has been shown to activate this pathway in various cell types.
In vascular endothelial cells, this compound exposure leads to the significant activation of Akt, contributing to proinflammatory signaling and the subsequent activation of NF-κB. nih.gov
Studies in breast cancer cell lines demonstrate that this compound supplementation upregulates PI3K signaling. aacrjournals.org This can occur by increasing the association between the scaffolding protein Gab1 and the epidermal growth factor receptor (EGFR), leading to increased activation of Akt. aacrjournals.org
In MDA-MB-231 breast cancer cells, this compound induces the activation of Akt2, which is dependent on EGFR and PI3K activity. researchgate.net This activation is linked to increased cell migration and invasion. researchgate.net
Similarly, extracellular vesicles from this compound-stimulated breast cancer cells can induce the activation of Akt2 in non-tumorigenic mammary epithelial cells. nih.gov
Adenosine Monophosphate-Activated Protein Kinase (AMPK) and AMPK-TOR Signaling Pathway Modulation
AMPK is a cellular energy sensor that plays a central role in regulating metabolism. nih.gov
Nutrients such as alpha-linolenic acid can activate AMPK, leading to beneficial downstream effects like improved mitochondrial metabolism and reduced inflammation. nih.govresearchgate.net
Specifically, the trans-10, cis-12 isomer of conjugated this compound (t10c12-CLA) has been demonstrated to activate AMPK in 3T3-L1 adipocytes. nih.gov This activation contributes to the reduction of triglyceride levels in these cells. nih.govnebraska.edu
AMPK activation, in turn, inhibits energy-consuming pathways, including the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation. nih.gov
| Signaling Pathway | Modulator | Key Finding | Cell/System Studied | Reference |
|---|---|---|---|---|
| PI3K/Akt | This compound | Activates Akt, contributing to pro-inflammatory signaling. | Vascular endothelial cells | nih.gov |
| PI3K/Akt | This compound | Upregulates PI3K signaling by enhancing Gab1-EGFR association. | Breast cancer cell lines | aacrjournals.org |
| AMPK | t10c12-Conjugated this compound | Activates AMPK, leading to reduced triglyceride levels. | 3T3-L1 adipocytes | nih.gov |
| AMPK | Alpha-Linolenic Acid | Activates AMPK, improving mitochondrial metabolism. | General metabolic systems | nih.govresearchgate.net |
Kelch-like ECH-associated protein 1 (Keap1)–Nuclear factor erythroid 2-related factor 2 (Nrf2) System Activation
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. nih.gov
Electrophilic compounds, including nitroalkene derivatives of this compound (NO2-LA), can activate this system. nih.govnih.gov
These electrophilic fatty acids react with key cysteine residues on Keap1. nih.gov This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and allowing it to accumulate and translocate to the nucleus. nih.gov
Once in the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. unibo.it
The activation of Nrf2 by nitro-fatty acids is also dependent on the activation of the PI3K/AKT and PKC signaling pathways. nih.gov Interestingly, the activation of Nrf2-dependent transcription by these molecules occurs at significantly higher concentrations than those required to activate PPARγ, suggesting distinct physiological roles. nih.gov
Free Fatty Acid Receptor 1 (FFAR1) Mediated Intracellular Signaling
This compound, a long-chain fatty acid, acts as a signaling molecule by activating the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. nih.govnih.gov FFAR1 is a G-protein-coupled receptor (GPCR) that, upon binding to ligands like this compound, initiates a cascade of intracellular events. nih.govreactome.org This receptor is crucial for sensing the metabolic environment and is expressed in various tissues, including pancreatic β-cells, enteroendocrine cells, and immune cells. nih.govnih.govnih.gov
The primary signaling pathway activated by this compound through FFAR1 involves the Gq alpha subunit (Gαq) of the heterotrimeric G-protein complex. reactome.orgnih.gov Activation of FFAR1 by this compound stimulates this Gq-protein pathway. reactome.orgacs.org This leads to the activation of Phospholipase C (PLC). reactome.orgnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).
Studies have demonstrated that this compound's activation of the FFAR1/PLC pathway leads to a significant increase in the cytosolic free calcium concentration ([Ca2+]i). nih.govnih.govelsevierpure.com This elevation in intracellular calcium is a key consequence of FFAR1 signaling and is a prerequisite for downstream cellular responses, such as hormone secretion. nih.govnih.gov For instance, in pancreatic beta-cells, this signaling cascade enhances glucose-stimulated insulin (B600854) secretion. nih.govnih.govnih.gov Research using specific inhibitors has confirmed this pathway; blocking either FFAR1 expression or PLC activity markedly inhibits the this compound-induced increase in intracellular calcium. nih.gov
Beyond the canonical Gq/PLC/Ca2+ pathway, FFAR1 signaling can be more complex and tissue-specific. nih.gov In some cells, FFAR1 activation by fatty acids can also involve other signaling cascades, including:
PI3K/Akt pathway : This pathway can be activated by G-protein coupled FFAR1 and plays a role in cell proliferation. researchgate.net
MEK/ERK pathway : This is another pathway that can be independently activated to induce cell proliferation. researchgate.net
cPLA2/COX-2 pathway : this compound has been shown to increase the phosphorylation of cytosolic phospholipase A2 (cPLA2) and the expression of cyclooxygenase-2 (COX-2), leading to the synthesis of prostaglandin (B15479496) E2 (PGE2). elsevierpure.com
The specific downstream effects of FFAR1 activation are dependent on the cell type and the physiological context. nih.govconsensus.app
Alterations in Cellular Membrane Properties and Fluidity
The incorporation of fatty acids like this compound into the phospholipid bilayer can significantly alter the physical properties of cellular membranes, most notably their fluidity. nih.govlipotype.comnih.gov Membrane fluidity is a critical parameter that affects numerous cellular processes, including the function of membrane-associated enzymes and receptors. nih.govkhanacademy.org
This compound is a polyunsaturated fatty acid (PUFA), characterized by the presence of two double bonds in its hydrocarbon tail. lumenlearning.com The presence of unsaturated fatty acids within the membrane phospholipids generally increases membrane fluidity. youtube.com The "kinks" or bends in the hydrocarbon chains created by the cis double bonds prevent the phospholipids from packing closely together. youtube.com This increased spacing between phospholipid molecules reduces the intermolecular interactions (van der Waals forces), making the membrane less rigid and more fluid. youtube.comquora.com Conversely, membranes rich in saturated fatty acids, which have straight tails, are more tightly packed and thus more viscous. quora.com
However, research indicates that the effect of unsaturated fatty acids on membrane fluidity might be dependent on the number of double bonds. One study on human neuroblastoma cells found that fatty acids with three or fewer double bonds, including this compound (18:2), had no significant effect on membrane fluidity, whereas those with four or more double bonds, such as arachidonic acid (20:4), did increase fluidity. nih.gov Another study in rats and sheep showed that a decrease in the membrane's transition temperature (an indicator of increased fluidity) was related to an increase in the ratio of this compound to stearic acid. nih.gov
The integration of PUFAs into the membrane also influences specialized microdomains known as lipid rafts. nih.govresearchgate.net These rafts are small, dynamic domains enriched in cholesterol, sphingolipids, and saturated phospholipids, creating a more ordered and less fluid environment compared to the surrounding bilayer. nih.govresearchgate.net Many signaling proteins are localized within these rafts. researchgate.net The introduction of PUFAs like this compound into the membrane can alter the composition and structure of these rafts, potentially displacing signaling proteins and modulating their activity. nih.govresearchgate.net
Interplay with Eicosanoid Synthesis and Regulation
This compound is an essential omega-6 fatty acid and serves as the primary precursor for the biosynthesis of arachidonic acid (AA, 20:4n-6), another omega-6 fatty acid. nih.govtuscany-diet.netyoutube.com This conversion involves a series of enzymatic reactions, including desaturation and elongation, with the enzyme Δ-6 desaturase performing a rate-limiting step. nih.govnih.gov Once synthesized, arachidonic acid is typically stored in the cell membrane, esterified to phospholipids. tuscany-diet.netyoutube.com
When cells are stimulated by various signals, arachidonic acid is released from the membrane phospholipids by the action of phospholipase A2 (PLA2). youtube.comyoutube.com Free arachidonic acid then becomes the substrate for several enzymatic pathways that produce a large family of potent, short-lived signaling molecules known as eicosanoids. lumenlearning.comtuscany-diet.netyoutube.com
The two major pathways for eicosanoid synthesis from arachidonic acid are:
Cyclooxygenase (COX) Pathway : This pathway is initiated by the cyclooxygenase enzymes (COX-1 and COX-2). youtube.comyoutube.com These enzymes convert arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2). youtube.com PGH2 is then further metabolized by specific synthases into various prostanoids, including:
Prostaglandins (B1171923) (e.g., PGE2, PGF2α): These are involved in processes like inflammation and smooth muscle contraction. youtube.comphysiology.org
Prostacyclins (e.g., PGI2): These cause vasodilation and inhibit platelet aggregation. youtube.com
Thromboxanes (e.g., TXA2): These are potent vasoconstrictors and promoters of platelet aggregation. youtube.comyoutube.com
Lipoxygenase (LOX) Pathway : This pathway uses lipoxygenase enzymes, such as 5-lipoxygenase (5-LOX), to convert arachidonic acid into leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4). tuscany-diet.netyoutube.com Leukotrienes are key mediators of allergic responses and inflammation, causing effects like bronchoconstriction and increased vascular permeability. youtube.com
Many of the eicosanoids derived from the arachidonic acid cascade, such as Prostaglandin E2 and Leukotriene B4, are potent pro-inflammatory mediators. physiology.orgnih.gov Consequently, the availability of this compound as the ultimate precursor has been a subject of interest. Some studies suggest that increased dietary this compound can lead to higher levels of arachidonic acid and, subsequently, increased production of these pro-inflammatory eicosanoids. nih.govphysiology.orgnih.gov However, other systematic reviews of human trials have concluded that modifying the intake of this compound within the range of typical Western diets does not significantly alter the levels of arachidonic acid in plasma or erythrocytes. nih.govtennessee.edu This suggests a complex regulatory control over the conversion process and eicosanoid synthesis in the body. tennessee.edu
Biological Roles and Mechanistic Insights of Linoleic Acid in Vitro and Animal Model Studies
Role in Integumentary System Homeostasis and Pathophysiology
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a pivotal component in maintaining the health and function of the integumentary system, which includes the skin and hair. nih.govreequil.com In vitro and animal studies have elucidated its multifaceted roles in skin barrier function, wound healing, photoprotection, and hair growth regulation. nih.govnih.gov
This compound is fundamental to the structural integrity and function of the epidermal water permeability barrier. neosephiri.comnih.govmdpi.com This barrier, located in the stratum corneum, prevents transepidermal water loss (TEWL) and protects against environmental insults. cambridge.org
Ceramide Synthesis: LA is a crucial precursor for the synthesis of specific ceramides (B1148491), which are essential lipid molecules in the stratum corneum. neosephiri.comresearchgate.net It is incorporated into ω-hydroxy ceramides that are covalently linked to corneocytes, forming a highly organized and impermeable lipid matrix. researchgate.net This structure is vital for maintaining the skin's barrier function. cambridge.org Studies have shown a direct relationship between this compound and the synthesis of ceramides, which are key to preventing moisture loss. researchgate.net In cases of essential fatty acid deficiency in rodents, the skin's permeability barrier is compromised, a defect that can be rectified by the topical application of this compound. nih.gov
PPAR-α Activation: In vitro models of fetal skin development have demonstrated that this compound promotes the formation of the skin barrier and significantly reduces TEWL through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.gov PPAR-α is a key transcription factor that regulates lipid production in sebocytes, and its activation by LA enhances keratinocyte proliferation and lipid synthesis, thereby improving skin hydration and barrier integrity. mdpi.com
Clinical Relevance in Skin Conditions: A deficiency in this compound has been associated with skin conditions characterized by a defective skin barrier, such as atopic dermatitis. nih.gov In these conditions, there is often a decrease in the levels of this compound in the skin's lipids, leading to increased TEWL and dryness. nih.gov The topical application of oils rich in this compound, such as sunflower seed oil, has been shown to preserve the integrity of the stratum corneum and improve hydration. mdpi.com
This compound plays a significant role in the complex process of cutaneous wound healing, influencing all its phases: inflammation, proliferation, and remodeling. nih.govnih.gov
Inflammatory Phase: Oral administration of this compound in rat models has been shown to accelerate the initial inflammatory phase of wound healing. soton.ac.uk It increases the early influx of inflammatory cells like neutrophils to the wound site. soton.ac.uk However, it also contributes to a subsequent reduction in the levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6) at later stages of inflammation, suggesting a modulatory role. soton.ac.uk This modulation helps to resolve the inflammatory phase more quickly, allowing the proliferative phase to begin earlier. nih.gov
Proliferative Phase and Angiogenesis: In diabetic rat models, oral this compound administration has been observed to enhance the proliferative phase of wound healing by inducing angiogenesis, the formation of new blood vessels. nih.govplos.org This effect is associated with an increase in the concentration of Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2 (ANGPT-2) expression in the wound tissue. nih.gov
Oxidative Stress Modulation: A study on a full-thickness excisional wound model in mice demonstrated that dietary supplementation with conjugated this compound (CLA), a group of isomers of this compound, accelerated the rate of wound closure. nih.gov This was attributed to the modulation of oxidative stress and inflammatory responses at the wound site. nih.gov
This compound exhibits protective effects against the damaging effects of ultraviolet (UV) radiation on the skin. nih.govnih.gov
Reduction of Reactive Oxygen Species (ROS): In vitro studies using human keratinocyte cell lines (HaCaT) have shown that this compound can diminish the production of reactive oxygen species (ROS) induced by UVB radiation. nih.govnih.gov This antioxidant effect is crucial in preventing cellular damage. nih.gov
Metabolic Reprogramming and Glutathione (B108866) (GSH) Biosynthesis: Research indicates that this compound induces metabolic reprogramming in keratinocytes exposed to UVB radiation. nih.govnih.gov It restores depleted levels of glutathione (GSH), a major endogenous antioxidant, by upregulating the expression of enzymes involved in its synthesis, such as glutamate-cysteine ligase catalytic subunit (GCLC) and glutathione synthetase (GSS), through the PI3K/Akt signaling pathway. nih.govnih.gov
Anti-inflammatory Effects: this compound has been found to suppress the UVB-induced expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins (B1171923). nih.govnih.gov This suggests that LA can mitigate the inflammatory response associated with photodamage. nih.gov Vegetable oils rich in this compound have been noted to significantly reduce UV-induced effects like ROS production and skin photoaging. nih.gov
This compound has been shown to influence the hair growth cycle through various mechanisms, primarily studied in vitro and in animal models. nih.govreequil.com
Wnt/β-catenin Signaling Pathway: In vitro studies on human follicle dermal papilla cells (HFDPCs) have demonstrated that this compound activates the Wnt/β-catenin signaling pathway. nih.govscilit.com This activation leads to an increase in the expression of cell cycle proteins like cyclin D1 and cyclin-dependent kinase 2, thereby promoting the proliferation of HFDPCs, which are crucial for hair growth. nih.govresearchgate.net
Growth Factor Expression: this compound treatment of HFDPCs has been shown to increase the expression of several growth factors in a dose-dependent manner, including Vascular Endothelial Growth Factor (VEGF), Insulin-like Growth Factor-1 (IGF-1), Hepatocyte Growth Factor (HGF), and Keratinocyte Growth Factor (KGF). nih.gov
Inhibition of DKK-1 and 5α-reductase: this compound has been found to significantly inhibit the expression of Dickkopf-related protein 1 (DKK-1), a key signaling molecule in hair loss induced by dihydrotestosterone. nih.govscilit.com Additionally, in vitro studies have shown that this compound can inhibit the activity of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone, with an IC50 of 130 ± 3 µmol. nih.gov
Immunomodulatory and Anti-inflammatory Mechanisms
This compound and its isomers, such as conjugated this compound (CLA), have demonstrated significant immunomodulatory and anti-inflammatory properties in various in vitro and animal model studies. westminster.ac.uknih.gov
This compound's effect on cytokine secretion can be either pro-inflammatory or anti-inflammatory depending on the context and experimental model.
Pro-inflammatory Effects: In some studies, this compound has been shown to increase the mRNA expression of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-1β in mouse peritoneal macrophages. frontiersin.org
Anti-inflammatory Effects: Conversely, other studies have reported anti-inflammatory effects. Oral administration of this compound to rats led to a reduction in the levels of IL-1β and IL-6 in peritoneal macrophages. frontiersin.org However, in LPS-treated macrophages from these rats, an increase in IL-1β and a decrease in the anti-inflammatory cytokine IL-10 were observed, suggesting a complex role in modulating macrophage activity for enhanced microbicidal function. frontiersin.org Dietary supplementation with alpha-linolenic acid (ALA), an omega-3 fatty acid, has been shown to inhibit the production of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α by peripheral blood mononuclear cells. nih.gov While distinct from this compound (an omega-6), this highlights the broader role of polyunsaturated fatty acids in inflammation.
Conjugated this compound (CLA): In rat models, dietary supplementation with CLA has been shown to decrease the production of TNF-α and IL-6. nih.govresearchgate.net In vitro studies using mouse macrophage cells (RAW 264.7) demonstrated that CLA could decrease the production of pro-inflammatory cytokines such as IL-1β and IL-6, and this effect was suggested to be mediated, at least in part, through the activation of PPAR-gamma. nih.gov
Data Tables
Table 1: Effects of this compound on Wound Healing Parameters in Animal Models
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Wound Closure Rate | Mice (full-thickness excisional wound) | 1% CLA-supplemented diet | Significantly faster wound closure during the early inflammatory stage. | nih.gov |
| Inflammatory Cell Influx | Rats | Oral administration of this compound | Increased influx of inflammatory cells at 1-hour post-wounding. | soton.ac.uk |
| Pro-inflammatory Cytokines (IL-1, IL-6) | Rats | Oral administration of this compound | Decreased concentrations at 24 hours post-wounding. | soton.ac.uk |
| Angiogenesis (Vessel Number) | Diabetic Rats | Oral administration of this compound | Increased number of vessels in the wound tissue at 7 days. | nih.gov |
| Growth Factors (VEGF) | Diabetic Rats | Oral administration of this compound | Elevated VEGF concentration in wound tissue. | nih.gov |
Table 2: In Vitro Effects of this compound on Hair Follicle Dermal Papilla Cells (HFDPCs)
| Parameter | Cell Model | Treatment | Key Findings | Reference |
| Cell Proliferation | Human Follicle Dermal Papilla Cells (HFDPCs) | 30 µg/mL this compound | Significantly elevated proliferation rate. | nih.gov |
| Wnt/β-catenin Signaling | Human Follicle Dermal Papilla Cells (HFDPCs) | This compound | Activation of the signaling pathway, increased β-catenin levels. | nih.govscilit.com |
| Growth Factor mRNA Expression | Human Follicle Dermal Papilla Cells (HFDPCs) | This compound | Dose-dependent increase in VEGF, IGF-1, HGF, and KGF. | nih.gov |
| DKK-1 Expression | Human Follicle Dermal Papilla Cells (HFDPCs) | This compound | Significant inhibition of DKK-1 expression. | nih.gov |
| 5α-reductase Activity | Rat Liver Homogenate | This compound | Inhibition with an IC50 of 130 ± 3 µmol. | nih.gov |
Table 3: Immunomodulatory Effects of this compound and its Isomers on Cytokine Production
| Compound | Cell/Animal Model | Key Findings | Reference |
| This compound | Mouse Peritoneal Macrophages | Increased mRNA expression of TNF-α, IL-6, and IL-1β. | frontiersin.org |
| This compound | Rat Peritoneal Macrophages (from orally supplemented rats) | Reduced levels of IL-1β and IL-6. | frontiersin.org |
| Conjugated this compound (CLA) | Rat Models | Decreased production of TNF-α and IL-6. | nih.govresearchgate.net |
| Conjugated this compound (CLA) | Mouse Macrophage Cells (RAW 264.7) | Decreased production of IL-1β and IL-6. | nih.gov |
| Alpha-Linolenic Acid (ALA) | Human Peripheral Blood Mononuclear Cells | Inhibited production of IL-6, IL-1β, and TNF-α. | nih.gov |
Reactive Oxygen Species (ROS) Generation and Enhancement of Endogenous Antioxidant Defense Systems
This compound (LA) demonstrates a complex, context-dependent role in modulating cellular redox status, capable of both inducing reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses. In vitro studies using C2C12 myoblasts have shown that while oxidative stress induced by hydrogen peroxide (H₂O₂) decreases cell viability and increases ROS synthesis, pretreatment with this compound helps cells recover from these effects. nih.gov Confocal microscopy revealed that LA treatment reduced the intracellular fluorescence associated with ROS, indicating an antioxidant capacity against ROS synthesis in this model. nih.govresearchgate.net
Conversely, in the context of bacterial infection, this compound can promote ROS generation as a defense mechanism. In macrophage cell lines, the activation of this compound metabolism pathways was found to induce multiple types of ROS, which in turn effectively cleared intracellular Staphylococcus aureus. nih.govrsc.org This suggests that LA can potentiate intracellular bacterial clearance by regulating ROS production in macrophages. nih.govrsc.org This ROS generation occurs through an electron transport chain pathway. nih.govrsc.org
In models of acute lung injury (ALI), this compound has been shown to reduce oxidative stress. nih.gov In mice with LPS-induced ALI, LA treatment increased the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (GSH) while decreasing the production of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Similarly, in bovine embryos, supplementation with this compound during in vitro culture significantly lowered ROS levels compared to control groups, an effect linked to the upregulation of antioxidant-related genes such as CAT and GPX7. mdpi.com In keratinocytes exposed to UVB radiation, vegetable oils enriched with this compound have been reported to mitigate UV-induced ROS production. nih.gov
However, in other contexts, LA has been shown to increase ROS. Studies on ECV304 endothelial cells demonstrated that increasing concentrations of this compound led to a rise in intracellular ROS levels. researchgate.net
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) in Various Models
| Model System | Condition/Stressors | Observed Effect of this compound | Reference |
|---|---|---|---|
| C2C12 Myoblasts | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | Decreased intracellular ROS synthesis | nih.govresearchgate.net |
| J774A.1 Macrophages | Staphylococcus aureus Infection | Induced intracellular ROS generation | nih.govrsc.org |
| Mouse Model of Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) | Decreased malondialdehyde (MDA), increased SOD and GSH | nih.gov |
| Bovine Embryos (in vitro) | Vitrification | Significantly lowered ROS levels | mdpi.com |
| ECV304 Endothelial Cells | Culture Supplementation | Increased intracellular ROS levels | researchgate.net |
| HaCaT Keratinocytes | TNF-α/IFN-γ Co-stimulation | Did not show a significant reduction in ROS | mdpi.com |
Impact on Nitric Oxide Production and Signaling
This compound and its metabolites have significant effects on nitric oxide (NO) production and signaling pathways. In vitro studies using ECV304 endothelial cells have shown that incubation with increasing concentrations of this compound progressively lowered intracellular NO levels. researchgate.net This impairment of NO concentration was linked to a reduction in the phosphorylation of endothelial nitric oxide synthase (eNOS). researchgate.net In another study, a fatty acid-rich fraction of Hibiscus syriacus, with this compound as a major component, was tested on LPS-stimulated RAW 264.7 macrophages. mdpi.com The fraction significantly suppressed LPS-induced NO production, and this compound alone also reduced NO generation significantly. mdpi.com
In contrast, nitrated derivatives of this compound, such as nitrothis compound (LNO₂), are recognized as mediators of NO-dependent signaling. gsartor.orgpnas.org These nitroalkenes are formed through reactions involving NO and fatty acids. gsartor.org LNO₂ has been shown to potently induce the expression of heme oxygenase-1 (HO-1), an adaptive enzyme upregulated in response to oxidative stress and inflammatory mediators. gsartor.orgpnas.orgnih.gov In human aortic endothelial cells, LNO₂ induced HO-1 mRNA and protein expression in a dose-dependent manner, an effect not seen with unmodified this compound. gsartor.orgpnas.org This induction of HO-1 by LNO₂ is considered a key part of its anti-inflammatory cell signaling properties. gsartor.orgpnas.org The signaling actions of these nitroalkenes can be transduced via robust HO-1 induction in response to inflammatory stimuli. gsartor.orgresearchgate.net
Table 2: Influence of this compound and Its Derivatives on Nitric Oxide (NO) Pathways
| Compound | Model System | Observed Effect | Mechanism/Pathway | Reference |
|---|---|---|---|---|
| This compound | ECV304 Endothelial Cells | Lowered intracellular NO levels | Reduction in eNOS phosphorylation | researchgate.net |
| This compound | RAW 264.7 Macrophages (LPS-stimulated) | Reduced NO generation | Inhibition of LPS-induced NO production | mdpi.com |
| Nitrothis compound (LNO₂) | Human Aortic Endothelial Cells | Potent induction of HO-1 mRNA and protein | Transduction of NO signaling, adaptive response to stress | gsartor.orgpnas.org |
| Nitrothis compound (LNO₂) | Cultured Pulmonary Epithelial Cells | Increased HO-1 mRNA, protein, and activity | Regulation via ERK pathway | nih.govresearchgate.net |
Influence on Macrophage Phagocytic Capacity and Intracellular Bacterial Clearance
Research has highlighted the critical role of this compound metabolism in the immune function of macrophages, particularly in their ability to clear intracellular pathogens. nih.govrsc.org Studies using J774A.1 macrophage cells infected with Staphylococcus aureus revealed that this compound metabolism is a major perturbed pathway following infection. nih.govrsc.orgnih.gov
Metabolic Reprogramming in Response to Cellular Stress
Regulation of Glutathione Metabolism and Synthesis Enzymes
This compound can induce metabolic reprogramming that affects glutathione (GSH) metabolism, a critical component of the cellular antioxidant defense system. nih.gov In a study on keratinocytes exposed to UVB radiation, this compound was found to restore redox balance by influencing glutathione pathways. nih.gov The treatment enhanced the expression of key enzymes involved in glutathione synthesis through the PI3K/Akt pathway. nih.gov This upregulation of GSH synthesis capacity is an adaptive response to withstand oxidative stress. rroij.com The rate of GSH biosynthesis is primarily determined by the availability of cysteine and the activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme. nih.govresearchgate.net Oxidative and chemical stress are known to induce the expression of GSH synthetic enzymes via transcription factors like Nrf2. rroij.comnih.gov
In a different context, a study on the microorganism Bifidobacterium breve exposed to this compound reported metabolic stress characterized by an imbalance in the redox status. nih.gov This stress led to the down-accumulation of low-molecular-weight thiol compounds that act as peroxide scavengers, including those related to glutathione. nih.gov In models of acute lung injury, however, this compound treatment was shown to increase the levels of glutathione in mice. nih.gov
Alterations in Carbohydrate and Amino Acid Metabolic Pathways
This compound has been shown to induce significant alterations in core metabolic pathways, including those for carbohydrates and amino acids, particularly under conditions of cellular stress. nih.govnih.gov In a study investigating the effects of this compound on UVB-exposed HaCaT keratinocytes, metabolic pathway analysis revealed that LA treatment primarily affected alanine, aspartate, and glutamate (B1630785) metabolism; cysteine and methionine metabolism; starch and sucrose (B13894) metabolism; the pentose (B10789219) phosphate (B84403) pathway; glycolysis/gluconeogenesis; and the TCA cycle. nih.gov This metabolic rewiring is believed to be a key mechanism behind LA's ability to restore redox balance and mitigate inflammatory responses in this model. nih.gov
Similarly, in the intestinal microorganism Bifidobacterium breve, exposure to this compound prompted notable metabolic changes. nih.gov An untargeted metabolomics approach identified alterations in amino acid and carbohydrate biosynthetic pathways. nih.gov Specifically, there was a significant up-regulation of aromatic amino acids like tyrosine and tryptophan, as well as sulfur-containing amino acids such as methionine and cysteine. nih.gov This suggests a broad metabolic reprogramming in response to the stress induced by this compound in this bacterium. nih.gov
Mechanistic Implications in Specific Disease Models
Molecular Mechanisms in Carcinogenesis Inhibition
In vitro and animal studies have explored the multifaceted role of this compound and its isomers, particularly conjugated this compound (CLA), in modulating cancer development. The mechanisms are complex and appear to be tissue-specific, involving the regulation of cell growth, death, and invasion. nih.gov
In experimental animal models, dietary supplementation with a mixture of CLA isomers has been shown to reduce chemically induced tumorigenesis in the skin, colon, mammary glands, and forestomach. nih.govcapes.gov.brpsu.edu The anticancer effects are not solely attributed to CLA itself but also potentially to its metabolites formed through desaturation, elongation, and beta-oxidation. nih.gov One proposed mechanism is the induction of lipid peroxidation; studies in mice showed that CLA isomers increased plasma levels of malondialdehyde (MDA), a marker of oxidative stress, which may contribute to cytotoxic effects on tumor cells. psu.edu
At the cellular level, the antitumorigenic effects of this compound have been observed in various cancer cell lines. In studies on endometrial cancer cells (HEC-1A and KLE), this compound was found to significantly inhibit cell proliferation in a dose-dependent manner. nih.gov This inhibition was linked to several molecular events:
Induction of Cellular Stress: this compound treatment increased the production of intracellular reactive oxygen species (ROS) and decreased the mitochondrial membrane potential, indicating mitochondrial dysfunction. nih.gov
Cell Cycle Arrest: The compound caused cells to arrest in the G1 phase of the cell cycle. nih.gov In a transgenic mouse model of endometrial cancer, this compound treatment led to a decrease in the expression of Cyclin D1, a key regulator of G1 progression. nih.gov
Apoptosis Induction: It triggered both intrinsic and extrinsic apoptosis pathways. nih.gov In gastric adenocarcinoma cells, LA has been shown to activate the Fas/Fas ligand and caspase pathways. nih.gov
Inhibition of Invasion: The anti-invasive properties were associated with the regulation of the epithelial-mesenchymal transition (EMT), evidenced by the decreased expression of proteins like N-cadherin, snail, and vimentin. nih.gov
Furthermore, research in mouse models of forestomach cancer suggests that CLA's inhibitory actions may involve the modulation of signaling pathways, specifically by inhibiting the expression of ERK-1 protein and promoting the expression of MKP-1 protein, without affecting MEK-1. psu.edu
Table 1: Research Findings on this compound and Carcinogenesis Inhibition
| Model System | Key Findings | Proposed Molecular Mechanism | Reference |
|---|---|---|---|
| Endometrial Cancer Cell Lines (HEC-1A, KLE) | Inhibited cell proliferation and invasion. | Increased ROS, decreased mitochondrial membrane potential, induced G1 cell cycle arrest and apoptosis, decreased expression of N-cadherin, snail, and vimentin. | nih.gov |
| Transgenic Mouse Model (Endometrial Cancer) | Reduced endometrial tumor growth. | Decreased expression of VEGF, vimentin, Ki67, and cyclin D1 in tumor tissues. | nih.gov |
| Mouse Model (Forestomach Neoplasia) | CLA isomers inhibited carcinogenesis. | Increased plasma MDA; inhibited expression of ERK-1 protein and promoted expression of MKP-1 protein. | psu.edu |
| Various Animal Models (Mammary, Skin, Colon) | CLA reduced chemically induced tumorigenesis. | Reduction of cell proliferation, alteration of cell cycle components, induction of apoptosis, and modulation of eicosanoid formation. | nih.govcapes.gov.br |
Pathways Modulating Atherosclerosis Progression
The influence of conjugated this compound (CLA) on the development and progression of atherosclerosis has been extensively studied in various animal models, including rabbits, hamsters, and apoE-deficient mice, though the results have not reached a full consensus. nih.govcapes.gov.br However, a significant body of evidence suggests that specific CLA isomers can exert atheroprotective effects. nih.govnih.gov
Studies using hamster and rabbit models have demonstrated that dietary CLA can reduce fatty deposits in the arteries. bioworld.com Notably, in rabbits, CLA was also shown to reverse pre-existing atherosclerotic plaques. bioworld.com In a mouse model of atherosclerosis (apoE-/- mice), a specific blend of CLA isomers (80:20 c9,t11:t10,c12) not only halted the progression of atherosclerosis but also induced the regression of established lesions. nih.gov The development of atherosclerotic lesions was particularly impaired in mice fed with the c9,t11-CLA isomer. nih.gov
The mechanisms underlying these anti-atherogenic effects involve the modulation of key cellular processes in the vessel wall:
Inhibition of Monocyte Migration: Monocyte migration is a critical step in the formation of atherosclerotic plaques. nih.gov In vitro studies have shown that CLA inhibits monocyte migration toward the chemoattractant MCP-1. nih.gov This effect is mediated through a Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) dependent mechanism and involves the inhibition of MCP-1 production by macrophages. nih.gov
Reduced Macrophage Lipid Uptake: CLA has been shown to inhibit the uptake of LDL cholesterol by macrophages, a key event in the formation of foam cells that constitute the fatty streak of atherosclerotic lesions. nih.gov
Modulation of Macrophage Phenotype: Atherosclerotic plaques contain different macrophage phenotypes, with a switch from an "alternative" MΦ2 phenotype to a "classical" MΦ1 phenotype observed during plaque progression. nih.gov CLA is suggested to be a pro-resolving lipid mediator that can alter this lesion microenvironment. nih.gov
Table 2: Research Findings on this compound and Atherosclerosis Progression
| Model System | Key Findings | Proposed Pathway/Mechanism | Reference |
|---|---|---|---|
| ApoE-/- Mouse Model | CLA blend inhibited progression and induced regression of atherosclerotic lesions. The c9,t11-CLA isomer impaired lesion development. | Alters the lesion microenvironment; potential modulation of macrophage phenotype (MΦ1/MΦ2). | nih.gov |
| Rabbit Model | Reduced existing fatty deposits in arteries (plaque regression). | Demonstrated antiatherogenic effects, potentially reducing preformed plaques. | bioworld.com |
| Hamster Model | Reduced fatty deposits in arteries. | Demonstrated antiatherogenic effects. | bioworld.com |
| In Vitro (Monocytes/Macrophages) | Inhibited monocyte migration and LDL cholesterol uptake by macrophages. | Inhibited production of chemoattractant MCP-1 via a PPAR-γ dependent mechanism. | nih.gov |
Cellular Mechanisms in Diabetes Pathophysiology
The role of this compound in glucose homeostasis and the pathophysiology of diabetes is complex, with studies highlighting its involvement in insulin (B600854) secretion and cellular responses to metabolic stress. Chronically elevated levels of non-esterified fatty acids (NEFAs), including this compound, have been shown to impair insulin secretion from pancreatic beta cells in both in vitro and in vivo models. nih.gov
In the context of diabetic vascular complications, this compound can induce cellular stress in endothelial cells. In vitro studies using human aortic endothelial cells (HAEC) have demonstrated that this compound can induce the production of reactive oxygen species (ROS), activate the pro-inflammatory transcription factor NF-kB, and trigger apoptosis. mdpi.com An adaptive cellular mechanism to counteract this stress involves the upregulation of Uncoupling Protein-2 (UCP-2). Overexpression of UCP-2 in these cells was shown to inhibit this compound-induced ROS production, NF-kB activation, and apoptosis, highlighting a protective response to lipid-induced damage. mdpi.com
The regulation of fatty acid transport is also critical. In the hearts of insulin-resistant rats fed a sucrose-rich diet, there is an altered lipid metabolism characterized by lipotoxicity. nih.gov This condition is associated with an increased level of the fatty acid transporter FAT/CD36. nih.gov Animal models such as the Zucker Diabetic Fatty (ZDF) rat and the db/db mouse are commonly used to study the mechanisms of beta-cell death and diabetic dyslipidemia, which are major factors in the progression of type 2 diabetes and its complications like atherosclerosis. mdpi.com
Table 3: Research Findings on this compound and Diabetes Pathophysiology
| Model System | Key Findings | Proposed Cellular Mechanism | Reference |
|---|---|---|---|
| In Vitro / In Vivo Models | Chronically elevated levels of NEFAs (including this compound) impair insulin secretion. | Lipotoxicity affecting pancreatic beta-cell function. | nih.gov |
| Human Aortic Endothelial Cells (HAEC) (In Vitro) | This compound induces ROS production, NF-kB activation, and apoptosis. | Overexpression of UCP-2 inhibits these detrimental effects, suggesting a protective cellular response. | mdpi.com |
| Insulin-Resistant Rats (Sucrose-Rich Diet) | Altered cardiac lipid metabolism and lipotoxicity. | Associated with increased levels of the fatty acid transporter FAT/CD36. | nih.gov |
Involvement in Allergic Diseases and Asthma Development
This compound and its metabolites have been implicated in the pathophysiology of allergic diseases and asthma, with both pro- and anti-inflammatory effects reported in cellular and animal models. nih.govresearchgate.net An unbalanced intake of n-6 polyunsaturated fatty acids like this compound may contribute to allergic sensitization and asthma. nih.gov
Metabolites of this compound, such as 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) and 13-hydroxy-octadecadienoic acid (13-HODE), are bioactive lipid mediators that have been studied for their role in asthma. nih.gov
In a mouse model, injection of 12,13-DiHOME was found to interact with the lung mucosa, exacerbating peribronchial and perivascular inflammation in the airways. nih.govresearchgate.net
When applied to human dendritic cells in vitro, 12,13-DiHOME activated genes regulated by peroxisome proliferator-activated receptor-γ (PPAR-γ), reduced the secretion of the anti-inflammatory cytokine IL-10, and decreased the number of T-regulatory (Treg) cells, which are crucial for protecting against allergic inflammation. nih.govresearchgate.net
The metabolite 13-HODE has been linked to airway remodeling in animal and cell models, a process potentially driven by induced mitochondrial dysfunction. nih.gov
Conversely, certain isomers of this compound have demonstrated protective effects. In vitro, the c9,t11-CLA isomer was shown to reduce the expression of the chemokine Interleukin-8 (IL-8) in airway epithelial cells and inhibit the production of IL-2 and Tumor Necrosis Factor-alpha (TNF-α) in T-helper cells. nih.gov Furthermore, in a mouse model of airway inflammation, c9,t11-CLA was found to prevent inflammation, partly through a PPARγ-dependent mechanism. nih.gov Other reports also suggest that this compound possesses anti-allergic and antihistaminic properties. researchgate.net
Table 4: Research Findings on this compound in Allergic Disease and Asthma
| Model System | Compound/Metabolite | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Mouse Model | 12,13-DiHOME | Exacerbated airway inflammation. | Direct interaction with lung mucosa leading to increased peribronchial and perivascular inflammation. | nih.govresearchgate.net |
| Human Dendritic Cells (In Vitro) | 12,13-DiHOME | Reduced anti-inflammatory cytokine IL-10 and Treg cells. | Activation of PPAR-γ regulated genes. | nih.govresearchgate.net |
| Animal and Cell Models | 13-HODE | Linked to airway remodeling. | Induction of mitochondrial dysfunction. | nih.gov |
| Mouse Model (Airway Inflammation) | c9,t11-CLA | Prevented experimentally induced airway inflammation. | Partially mediated via a PPARγ-dependent mechanism. | nih.gov |
| Airway Epithelial & T-helper Cells (In Vitro) | c9,t11-CLA | Reduced IL-8 expression; inhibited IL-2 and TNF-α. | Direct immunomodulatory effects on key immune and structural cells. | nih.gov |
Contributions to Neurodegeneration Mechanisms
Recent in vitro and in vivo studies suggest that this compound can play a significant role in the mechanisms of neurodegeneration, demonstrating potent neuroprotective and anti-inflammatory effects, particularly in models of Parkinson's disease (PD). nih.govmdpi.comnih.gov
In a mouse model of PD induced by the neurotoxin 6-hydroxydopamine (6-OHDA), co-administration of this compound was able to prevent the induced neurodegeneration and neuroinflammation. nih.gov This protective effect was confirmed in vitro using an SH-SY5Y cell line model of PD, where pre-treatment with this compound significantly prevented the decrease in cell viability caused by 6-OHDA. nih.gov The underlying mechanism for this neuroprotection appears to be linked to the regulation of lipid metabolism and cellular stress responses. This compound was observed to stimulate the biogenesis of lipid droplets and enhance the autophagy/lipophagy flux, which resulted in an antioxidant effect in the in vitro PD model. nih.govnih.gov
Further mechanistic insights come from studies on deuterated this compound (D4-Lnn) in primary neuroglial cultures from the mouse cerebral cortex subjected to ischemia-like conditions. mdpi.com D4-Lnn exhibited a cytoprotective effect by suppressing ischemia-induced Ca2+ signals in both neurons and astrocytes, which was accompanied by an inhibition of necrotic cell death. mdpi.com
However, the balance of fatty acids is crucial. An in vitro study using human induced pluripotent stem cells (iPSCs) found that a high ratio of this compound (n-6) to alpha-linolenic acid (n-3) suppressed the generation of neuronal progenitor cells and disrupted neuronal activity, indicating that an imbalance could have a negative impact on neurodevelopment. frontiersin.org
Table 5: Research Findings on this compound and Neurodegeneration
| Model System | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Mouse Model of Parkinson's Disease (6-OHDA) | This compound prevented neurodegeneration and neuroinflammation. | Acts as a potent neuroprotective and anti-inflammatory agent in vivo. | nih.gov |
| SH-SY5Y Cell Line (PD Model) | This compound prevented cell death and exhibited an antioxidant effect. | Stimulation of lipid droplet biogenesis and improvement of autophagy/lipophagy flux. | nih.govnih.gov |
| Primary Mouse Neuroglial Cultures (Ischemia Model) | Deuterated this compound (D4-Lnn) provided a cytoprotective effect. | Suppression of ischemia-induced Ca2+ signals in neurons and astrocytes, inhibiting necrotic cell death. | mdpi.com |
| Human iPSCs (Neurodevelopment Model) | A high n-6:n-3 ratio suppressed neuronal progenitor generation and disrupted neuronal activity. | Imbalance of PUFAs negatively impacts early stages of in vitro neurodevelopment. | frontiersin.org |
Advanced Analytical Methodologies for Linoleic Acid Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of fatty acid analysis, enabling the separation of complex lipid mixtures into individual components. The choice of technique depends on the specific analytical goal, such as profiling total fatty acid content or resolving specific geometric and positional isomers.
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is considered a gold standard for the identification and quantification of fatty acids. capes.gov.br For analysis, the non-volatile fatty acids, including linoleic acid, must first be converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). capes.gov.br
High-performance liquid chromatography (HPLC) offers a powerful alternative to GC, with the significant advantage of analyzing fatty acids in their non-derivatized (free) form, thus reducing sample preparation steps. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), this technique provides rapid, sensitive, and accurate quantification of this compound and other polyunsaturated fatty acids. nih.govmagritek.com
Separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The use of electrospray ionization (ESI) in negative mode allows for the detection of fatty acids, and the sensitivity can be enhanced by adding modifiers like ammonium (B1175870) acetate (B1210297) to the mobile phase. nih.gov LC-MS/MS is particularly useful for analyzing both free fatty acids and those bound within complex lipids from biological matrices like human plasma. nih.gov Its high throughput and sensitivity have made it a vital tool in lipidomics for studying the dynamic changes of this compound and its oxidized metabolites. magritek.com
The resolution of the numerous positional and geometric isomers of this compound, especially conjugated linoleic acids (CLAs), presents a significant analytical challenge that often requires specialized chromatographic techniques.
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) is exceptionally effective for separating CLA isomers. This technique utilizes a stationary phase impregnated with silver ions, which interact reversibly with the double bonds of the fatty acids. The strength of this interaction depends on the number, geometry (cis/trans), and position of the double bonds. This allows for the separation of isomers into distinct groups: trans,trans isomers elute first, followed by cis,trans (or trans,cis), and finally cis,cis isomers. epa.govresearchgate.netsci-hub.se Within these groups, positional isomers can also be resolved. epa.gov The mobile phase typically consists of a nonpolar solvent like hexane (B92381) with a small amount of a polar modifier such as acetonitrile. researchgate.netsci-hub.se
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates fatty acids based on their chain length and degree of unsaturation. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound analysis, this method is valuable for isolating metabolites and separating isomers, particularly when the fatty acids are derivatized to enhance detection. For instance, converting CLAs to 9-anthrylmethyl esters allows for highly sensitive fluorescence detection and clear resolution of different isomers using a methanol-water gradient.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method for the separation and fractionation of lipid classes. The technique employs a stationary phase, typically a thin layer of silica (B1680970) gel on a glass or plastic plate, and a mobile phase, which is a solvent system that moves up the plate via capillary action.
For lipid analysis, a common mobile phase is a mixture of petroleum ether, diethyl ether, and acetic acid. This system separates lipids based on their polarity; nonpolar lipids like triglycerides move further up the plate, while more polar lipids like phospholipids (B1166683) remain closer to the origin. While less precise than GC or HPLC for quantification, TLC is an excellent tool for initial sample cleanup, isolating lipid fractions for further analysis, and qualitatively identifying the presence of different lipid classes in a sample.
Spectroscopic Identification and Quantification
Spectroscopic methods provide detailed structural information about molecules based on their interaction with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) is a particularly powerful, non-destructive technique.
Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for the structural elucidation and quantification of this compound and its isomers without requiring chemical derivatization. sci-hub.se It provides precise information on the molecular structure by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). sci-hub.se
¹H-NMR (Proton NMR): This technique is highly sensitive and provides a rapid analysis of the different types of protons in a molecule. sci-hub.se The ¹H-NMR spectrum of this compound shows characteristic signals that can be used for quantification. Key regions include the olefinic protons of the double bonds (~5.3-5.4 ppm), the unique bis-allylic protons located between the two double bonds (~2.7-2.8 ppm), the allylic protons adjacent to the double bonds (~2.0-2.1 ppm), and the terminal methyl group protons (~0.8-0.9 ppm). The integration of the signal areas for these distinct protons allows for the calculation of the relative amounts of oleic, linoleic, and linolenic acids in a mixture.
¹³C-NMR (Carbon-13 NMR): While less sensitive than ¹H-NMR due to the low natural abundance of the ¹³C isotope, ¹³C-NMR offers a much wider range of chemical shifts, resulting in better resolution of individual carbon signals. This high sensitivity to small differences in the electronic environment makes it exceptionally powerful for distinguishing between positional and geometric isomers of this compound. researchgate.net For example, the resonance at 128.4 ppm is characteristic of carbon atoms in polyunsaturated fatty acids like this compound. ¹³C-NMR is considered one of the most comprehensive methods for identifying and quantifying all isomers present in complex commercial CLA preparations.
Data Tables
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle of Separation | Derivatization | Key Application for this compound |
| GC-MS | Volatility and polarity | Required (e.g., FAMEs) | Comprehensive fatty acid profiling and quantification. capes.gov.brchemicalbook.com |
| HPLC-MS | Polarity, chain length, unsaturation | Not required | Rapid and sensitive analysis of free and total fatty acids. nih.govmagritek.com |
| Ag+-HPLC | Number, geometry, and position of double bonds | Not required | High-resolution separation of geometric and positional isomers (especially CLAs). epa.govresearchgate.net |
| RP-HPLC | Chain length and degree of unsaturation | Optional (for detection) | Isolation of metabolites and resolution of specific isomers. nih.gov |
| TLC | Polarity | Not required | Rapid fractionation of total lipids into classes (e.g., triglycerides, phospholipids). |
Table 2: Characteristic ¹H-NMR Chemical Shifts for this compound
| Proton Group | Chemical Shift (ppm) (approx.) | Description |
| Olefinic | 5.3 – 5.4 | Protons directly attached to the double bond carbons (-CH=CH-). |
| Bis-allylic | 2.7 – 2.8 | Protons on the methylene (B1212753) group between the two double bonds (=CH-CH₂ -CH=). |
| Allylic | 2.0 – 2.1 | Protons on the methylene groups adjacent to the double bonds (-CH₂ -CH=CH-). |
| Terminal Methyl | 0.8 – 0.9 | Protons of the final methyl group in the alkyl chain (-CH₃). |
Sample Preparation and Derivatization Strategies for this compound Analysis
The accuracy and reliability of this compound analysis are heavily dependent on the initial steps of sample preparation, which involve extracting the lipids from their biological matrix and, if necessary, chemically modifying them to be suitable for analysis.
The primary goal of lipid extraction is the quantitative isolation of this compound and its metabolites from complex samples such as tissues, plasma, or cells, while simultaneously removing non-lipid contaminants. aocs.org The choice of extraction method is critical and depends on the sample type and the specific lipids being targeted. nih.gov
Historically, the most widely used methods are based on liquid-liquid extractions with chloroform (B151607)/methanol (B129727) mixtures, as pioneered by Folch and Bligh and Dyer. nih.govnih.gov The Folch method, often preferred for solid tissues, utilizes a 2:1 chloroform:methanol ratio to homogenize the sample, followed by a wash with a salt solution to separate the lipid-containing chloroform layer from the aqueous methanol layer containing polar contaminants. aocs.orgresearchgate.net The Bligh and Dyer method is an adaptation suitable for samples with high water content, like biological fluids, and uses a different solvent ratio to achieve phase separation. nih.govresearchgate.net
Modern lipidomics has seen the introduction of alternative solvent systems to improve efficiency and reduce the use of toxic chlorinated solvents. rsc.org The Methyl-tert-butyl ether (MTBE) extraction method is a popular alternative that offers high lipid recovery and creates a distinct upper organic phase, simplifying sample collection. nih.govyoutube.com Another approach involves using a butanol-methanol (BUME) mixture. nih.gov For plant tissues, a preliminary extraction with a solvent like isopropanol (B130326) is often necessary to deactivate potent lipolytic enzymes that could otherwise degrade the lipids during homogenization. aocs.orgmdpi.com
The table below compares common lipid extraction protocols.
| Extraction Method | Primary Solvents | Typical Biological Matrix | Key Advantages |
| Folch | Chloroform, Methanol, Water | Tissues (e.g., brain, muscle) | "Gold standard" with high recovery for a broad range of lipids. nih.govresearchgate.net |
| Bligh & Dyer | Chloroform, Methanol, Water | Fish muscle, samples with high water content | Rapid method, requires less solvent than the Folch method. nih.govresearchgate.net |
| Matyash (MTBE) | Methyl-tert-butyl ether, Methanol | Plasma, cells | Uses less toxic solvent; upper organic phase is easier to collect. nih.govyoutube.com |
| Hexane/Isopropanol | Hexane, Isopropanol | Various | Effective for less polar lipids and can be tailored for specific lipid classes. |
| Ultrasound-Assisted Extraction | Acetonitrile, Methanol, Acetic Acid | Vegetable oils | Increases extraction yield and reduces time. redalyc.orgresearchgate.net |
This table is interactive. You can sort and filter the data.
For analysis by gas chromatography (GC), the low volatility of free fatty acids like this compound necessitates a chemical derivatization step. nih.govnih.gov This process converts the polar carboxyl group into a more volatile, non-polar ester, improving chromatographic separation and detection. nih.govnih.gov
The most common derivatization method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs). nih.govresearchgate.net This can be achieved through acid-catalyzed or base-catalyzed reactions. nih.govresearchgate.net Acid-catalyzed methods, using reagents like boron trifluoride (BF₃) in methanol or methanolic hydrogen chloride, can esterify both free fatty acids and transesterify acylglycerols in a single step. researchgate.netaocs.org However, these acidic conditions can be harsh and may lead to the formation of artifacts, particularly with conjugated linoleic acids. nih.gov Base-catalyzed methods, such as using sodium methoxide (B1231860) in methanol, are milder but are not effective for esterifying free fatty acids. researchgate.net
To determine the precise location of double bonds within the this compound chain, which is not possible with standard FAME analysis by GC-MS, 4,4-dimethyloxazoline (DMOX) derivatives are prepared. nih.govnih.gov When DMOX derivatives are analyzed by GC-MS, the oxazoline (B21484) ring directs fragmentation in a predictable manner, producing a series of ions with intervals of 12 atomic mass units that clearly indicate the original positions of the double bonds. nih.govresearchgate.net This makes DMOX derivatization an invaluable tool for distinguishing between positional isomers of this compound. researchgate.net
| Derivatization Method | Target Analyte | Principle | Key Advantage |
| Fatty Acid Methyl Esters (FAMEs) | This compound and other fatty acids | Conversion of the carboxylic acid to a methyl ester using acid or base catalysis. nih.govnih.gov | Increases volatility for GC analysis; widely used and well-established. nih.gov |
| Acid-Catalyzed (e.g., BF₃-Methanol) | Free and esterified fatty acids | Transesterifies complex lipids and esterifies free fatty acids simultaneously. researchgate.net | Comprehensive, one-step derivatization for total fatty acid profile. researchgate.net |
| Base-Catalyzed (e.g., NaOCH₃) | Esterified fatty acids (Triglycerides, etc.) | Transesterifies acylglycerols under mild conditions. researchgate.net | Milder reaction, less likely to create artifacts with sensitive fatty acids. nih.gov |
| 4,4-Dimethyloxazoline (DMOX) Derivatives | Positional isomers of unsaturated fatty acids | Formation of an oxazoline ring at the carboxyl end of the fatty acid. nih.gov | Enables localization of double bonds via characteristic MS fragmentation patterns. nih.govresearchgate.net |
| Pentafluorobenzyl (PFB) Esters | Free fatty acids | Forms an electrophoric derivative suitable for sensitive detection by NCI-MS. nih.gov | Allows for highly sensitive quantification using GC-MS with negative chemical ionization. nih.gov |
This table is interactive. You can sort and filter the data.
Emerging Analytical Approaches in this compound Lipidomics (e.g., Untargeted Lipidome Profiling)
The field of lipidomics has moved towards more comprehensive, high-throughput approaches that aim to capture the entirety of the lipidome in a single analysis. Untargeted lipidomics, also known as global lipidomics, is a powerful strategy for discovering novel lipid biomarkers and defining differential lipid profiles between experimental groups without a preconceived bias. alfa-chemistry.comsciex.com
This approach typically relies on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). nih.gov Unlike targeted methods that look for a predefined list of molecules, untargeted lipidomics captures data on thousands of distinct lipid features simultaneously. alfa-chemistry.comnih.gov This provides a holistic snapshot of the lipid landscape, enabling researchers to identify unexpected changes in this compound metabolites and related lipid pathways that might be altered in disease states. researchgate.netplos.orgnih.gov
The challenge in untargeted lipidomics lies in the subsequent data processing and compound identification. The vast datasets require sophisticated bioinformatics tools to align chromatograms, detect features, and tentatively identify lipids based on their accurate mass and fragmentation spectra. sciex.com Despite its semi-quantitative nature, untargeted lipidomics is exceptionally well-suited for hypothesis-generating studies, providing new insights into the complex roles of this compound and its derivatives in health and disease. alfa-chemistry.comnih.gov These powerful screening methods can reveal novel lipid metabolic pathways and identify potential biomarkers for conditions like obesity and type 2 diabetes. plos.orgnih.gov
Isomer Specific Research on Conjugated Linoleic Acid Cla
Distinct Metabolic Pathways and Biotransformation of CLA Isomers
The metabolic processing of CLA isomers reveals significant differences between the primary forms, c9,t11-CLA and t10,c12-CLA. These distinctions in their metabolic pathways and biotransformation are crucial to understanding their varied physiological impacts.
Both CLA isomers undergo elongation and desaturation processes, similar to linoleic acid, while maintaining their conjugated diene structure. researchgate.net However, the efficiency and outcomes of these metabolic routes differ. The trans-10, cis-12 isomer is oxidized more efficiently than the cis-9, trans-11 isomer, a difference attributed to the position of its double bonds. nih.gov Studies in women have shown that the absorption of CLA isomers is 20-25% lower than that of oleic acid. researchgate.net
Once absorbed, CLA isomers are incorporated into tissue lipids. The cis-9, trans-11 isomer, for instance, is readily incorporated into plasma lipids. cambridge.org However, the incorporation can be selective; compared to oleic acid, the incorporation of CLA isomers into 2-acyl phosphatidylcholine and cholesterol ester is significantly lower. researchgate.net In contrast, the incorporation of t10,c12-CLA is 50% higher in 1-acyl phosphatidylcholine. researchgate.net
| Metabolic Process | Cis-9, Trans-11 CLA | Trans-10, Cis-12 CLA | Reference |
|---|---|---|---|
| Oxidation | Less efficiently oxidized. | More efficiently oxidized due to double bond positioning. | nih.gov |
| Absorption | Absorption is less efficient compared to oleic acid. | Absorption is less efficient compared to oleic acid. | researchgate.net |
| Incorporation into Lipids | Readily incorporated into total plasma lipids. | Incorporated at about half the rate of c9,t11-CLA into phospholipids (B1166683) and triacylglycerols. Higher incorporation into 1-acyl phosphatidylcholine. | researchgate.netcambridge.orgcambridge.org |
| Biotransformation | Can be converted to other isomers (e.g., c9,c11-CLA). Substrate for pulmonary 15-lipoxygenase-1. | Can be desaturated and elongated (e.g., to 6c,10t,12c-18:3). | researchgate.netnih.govresearchgate.net |
Isomer-Specific Molecular Mechanisms of Action
The distinct biological activities of CLA isomers stem from their unique interactions at the molecular level. They can act as signaling molecules, influencing gene transcription and cellular pathways in an isomer-specific manner. nih.govnih.gov
The cis-9, trans-11 isomer of CLA engages several molecular pathways, notably affecting glucose metabolism and inflammatory responses.
PPAR Activation: c9,t11-CLA is a potent ligand and activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα). caymanchem.com Both major CLA isomers can activate PPARα, β/δ, and γ in vitro. nih.gov
Hepatic Glucose Production: In HepG2 liver cells, c9,t11-CLA has been shown to suppress gluconeogenesis. nih.gov It achieves this by decreasing the transcription of key gluconeogenic enzymes, including an 87.7% reduction in cytosolic phosphoenolpyruvate (B93156) carboxykinase (PCK1) and a 38.0% reduction in glucose-6-phosphatase catalytic subunit (G6PC). nih.gov This suggests a direct role in regulating hepatic glucose output. nih.gov
Anti-inflammatory Effects: This isomer may exert anti-inflammatory effects in white adipose tissue, which could contribute to its antidiabetic properties observed in some models. caymanchem.com Studies in human bronchial epithelial cells also found that c9,t11-CLA significantly reduced the release of inflammatory cytokines. nih.gov
The trans-10, cis-12 isomer is primarily associated with mechanisms affecting lipid metabolism, particularly in adipocytes.
Inhibition of Milk Fat Synthesis: t10,c12-CLA is known to inhibit milk fat synthesis by acting on Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor. researchgate.net It hinders the activation of SREBP1 by inhibiting the expression of SREBP cleavage-activating protein (SCAP) and insulin-induced gene 1 (INSIG1). acs.orgresearchgate.net This reduces the transcription of downstream genes involved in fat synthesis, such as acetyl-CoA carboxylase (ACACA) and fatty acid synthase (FASN). acs.org
Regulation of Adipocyte Function: This isomer inhibits the differentiation of human preadipocytes and reduces triglyceride content in mature adipocytes. zen-bio.com It decreases the expression of PPARγ and its target genes, which are crucial for adipogenesis. nih.gov Furthermore, t10,c12-CLA increases adipocyte lipolysis and alters the expression of lipid droplet-associated proteins like perilipin and adipose differentiation-related protein (ADRP). zen-bio.com
Signaling Pathway Modulation: The effects of t10,c12-CLA on adipocytes are mediated by specific signaling pathways. It has been shown to activate the mTOR and ERK signaling pathways in an isomer-specific manner. zen-bio.com For instance, its ability to reduce perilipin gene expression is linked to MEK/ERK signaling. zen-bio.com
Induction of Insulin (B600854) Resistance: In some human and animal models, t10,c12-CLA has been linked to impaired insulin sensitivity. nih.govdiabetesjournals.org This isomer was found to increase insulin resistance and blood glucose levels in obese men. diabetesjournals.org The proposed mechanisms include inducing hyperinsulinemia, which in turn may trigger liver steatosis by promoting both fatty acid uptake and lipogenesis. nih.gov
Differential Biological Activities of CLA Isomers in Experimental Models
The distinct metabolic and molecular mechanisms of CLA isomers translate into different biological activities observed in cell culture and animal studies. These effects are often isomer-specific and can even be antagonistic. nih.gov
The most well-documented differential effect relates to body composition. The t10,c12-CLA isomer is largely credited with reducing body fat in animal models. nih.govnih.gov It achieves this by decreasing adiposity, in part by promoting the browning of adipocytes in mice and reducing the maturation of adipocytes. nih.govresearchgate.net In contrast, c9,t11-CLA generally shows no significant effect on body fat. cambridge.org
Regarding lipid metabolism, t10,c12-CLA has been shown to lower HDL-cholesterol and increase VLDL-triacylglycerol in hamsters, while c9,t11-CLA had no such effects. cambridge.org In some mouse studies, dietary t10,c12-CLA led to the development of fatty liver and hyperinsulinemia, effects not observed with c9,t11-CLA. nih.gov
The isomers also have divergent effects on inflammation. In ruminal epithelial cells, t10,c12-CLA exhibited better anti-inflammatory effects than c9,t11-CLA, protecting cells against LPS-induced inflammation by activating PPARγ and inhibiting TLR4-NF-κB signaling. nih.gov However, in other models, such as human bronchial epithelial cells, c9,t11-CLA was found to be the more potent anti-inflammatory agent. nih.gov This highlights that the biological activities can be cell-type dependent. nih.gov
| Biological Activity | Cis-9, Trans-11 CLA | Trans-10, Cis-12 CLA | Experimental Model | Reference |
|---|---|---|---|---|
| Body Composition | No significant effect on body fat or epididymal fat pad weight. | Reduces body fat accumulation; decreases epididymal fat pad weight; reduces whole-body fat mass. | Mice, Hamsters | nih.govcambridge.orgnih.gov |
| Lipid Metabolism | No significant effect on LDL-C, HDL-C, or VLDL-TAG. | Decreased LDL- and HDL-cholesterol; increased VLDL-triacylglycerol. | Hamsters | cambridge.org |
| Liver Health | No significant effect on liver lipids or steatosis. | Induced fatty liver (steatosis) and hepatomegaly. | Mice | cambridge.orgnih.gov |
| Insulin Sensitivity | May improve insulin sensitivity via anti-inflammatory effects. | Induced hyperinsulinemia and insulin resistance. | Mice, Obese Men | caymanchem.comnih.govdiabetesjournals.org |
| Inflammatory Response | Reduced inflammatory cytokine release. | Showed potent anti-inflammatory effects by inhibiting NF-κB signaling. | Human Bronchial Epithelial Cells, Ruminal Epithelial Cells | nih.gov |
| Glucose Metabolism | Suppresses hepatic gluconeogenesis by decreasing PCK1 and G6PC expression. | Increased G6PC expression; decreased glucose uptake and oxidation. | HepG2 Cells, Human Preadipocytes | nih.govnih.gov |
| Bone Formation | No significant effect. | Promoted bone formation by inhibiting adipogenesis and enhancing osteoblastogenesis. | Murine Mesenchymal Stem Cells | nih.gov |
Interactions of Linoleic Acid with Other Biologically Active Lipids and Pathways
Metabolic Competition with Alpha-Linolenic Acid (ALA) for Desaturase and Elongase Enzymes
The metabolic pathways of omega-6 (n-6) and omega-3 (n-3) fatty acids are intrinsically linked through their shared use of the same enzymatic machinery for conversion into longer-chain, more unsaturated fatty acids. nih.govresearchgate.net Linoleic acid (LA, 18:2n-6) is the parent fatty acid of the n-6 series, while alpha-linolenic acid (ALA, 18:3n-3) is the parent of the n-3 series. mdpi.com Both LA and ALA are essential fatty acids because humans lack the enzymes to synthesize them de novo. lumenlearning.com
Once ingested, LA and ALA are metabolized by a series of desaturase and elongase enzymes to produce long-chain polyunsaturated fatty acids (LC-PUFAs). nih.govresearchgate.net The two pathways directly compete for these enzymes, primarily for the delta-6 desaturase (FADS2) and delta-5 desaturase (FADS1) enzymes. nih.govsmpdb.ca The delta-6 desaturase enzyme, which catalyzes the first step in the metabolism of both LA and ALA, is the rate-limiting enzyme in this process. themedicalbiochemistrypage.org
This competition means that the relative abundance of dietary LA and ALA can significantly influence the metabolic flux down each pathway. numberanalytics.com A high intake of LA can lead to a dampening of ALA metabolism, resulting in reduced synthesis of the critical n-3 LC-PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). researchgate.netresearchgate.net Conversely, a low intake of LA has been reported to increase the conversion of ALA to EPA. researchgate.net The enzymes in this shared pathway generally have a higher affinity for the n-3 substrate, ALA, but the sheer quantity of LA in many Western diets can overwhelm the pathway, leading to a greater production of n-6 derivatives.
The metabolic conversion steps for both this compound and alpha-linolenic acid are detailed below, highlighting the shared enzymes.
Interactive Data Table: LA vs. ALA Metabolic Pathways
This table outlines the parallel metabolic pathways of this compound (n-6) and Alpha-Linolenic Acid (n-3) and the shared enzymes for which they compete.
| Omega-6 Pathway (from this compound) | Enzyme | Omega-3 Pathway (from Alpha-Linolenic Acid) |
| This compound (LA) | Δ6-Desaturase (FADS2) | Alpha-Linolenic Acid (ALA) |
| Gamma-Linolenic Acid (GLA) | Elongase (ELOVL5) | Stearidonic Acid (SDA) |
| Dihomo-Gamma-Linolenic Acid (DGLA) | Δ5-Desaturase (FADS1) | Eicosatetraenoic Acid (ETA) |
| Arachidonic Acid (AA) | Elongase | Eicosapentaenoic Acid (EPA) |
| Adrenic Acid | Elongase, Δ6-Desaturase, Peroxisomal β-oxidation | Docosapentaenoic Acid (DPA) |
| Docosapentaenoic Acid (n-6) | - | Docosahexaenoic Acid (DHA) |
Source: Adapted from information in nih.govsmpdb.cathemedicalbiochemistrypage.orgreactome.orgreactome.org.
Cross-talk and Interplay with Sphingolipid Metabolism
Emerging research indicates a significant interplay between polyunsaturated fatty acid metabolism and sphingolipid pathways. Sphingolipids, including ceramides (B1148491), are a class of lipids that are integral to cell membrane structure and are key signaling molecules in processes like cell growth, differentiation, and apoptosis. cambridge.org
The type of dietary fatty acids consumed can influence circulating sphingolipid concentrations. nih.gov Specifically, studies have shown that diets rich in this compound can have different effects on sphingolipid profiles compared to diets high in saturated fatty acids. For instance, an intervention study showed that overfeeding with muffins containing sunflower oil, which is rich in this compound, led to a decrease in serum dihydroceramide, glucosylceramide, and lactosylceramides. nih.gov This contrasts with a diet rich in palm oil (high in saturated palmitic acid), which increased serum ceramide levels. nih.gov
The incorporation of this compound into specific ceramides is particularly crucial for the function of the epidermal barrier. cambridge.org In the skin, ceramides containing this compound are essential for maintaining the integrity of the water barrier, which prevents transepidermal water loss and protects against environmental agents. cambridge.org An inadequate dietary supply of LA can impair the functional integrity of this barrier. cambridge.org
Furthermore, there is evidence of interplay at the molecular level. In macrophages, the anti-inflammatory cytokine IL-10 has been shown to regulate sphingolipid metabolism. nih.gov In the absence of IL-10, these cells show increased flux through the de novo sphingolipid biosynthesis pathway, leading to the accumulation of ceramides. This alteration was linked to reduced synthesis of monounsaturated fatty acids, while the levels of imported polyunsaturated fatty acids like this compound were not decreased, indicating a complex regulatory network connecting these lipid classes. nih.gov
Synergistic and Antagonistic Effects with Other Polyunsaturated Fatty Acid Pathways
The interactions between the this compound pathway and other PUFA pathways extend beyond simple enzyme competition, resulting in complex synergistic and antagonistic effects, particularly in the context of inflammation and cellular signaling.
Antagonistic Effects via Eicosanoid Production:
The primary mechanism for antagonism between the n-6 and n-3 pathways involves the production of eicosanoids. lumenlearning.com These are potent, short-lived signaling molecules derived from 20-carbon PUFAs. lumenlearning.comnumberanalytics.com
n-6 Pathway: this compound is the precursor to arachidonic acid (AA). news-medical.net When released from cell membranes, AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into eicosanoids such as prostaglandins (B1171923) (e.g., PGE2) and leukotrienes (e.g., LTB4). news-medical.netresearchgate.net Many of these AA-derived eicosanoids are potent pro-inflammatory mediators. lumenlearning.comyoutube.com
n-3 Pathway: In contrast, eicosapentaenoic acid (EPA), derived from ALA, is a substrate for the same COX and LOX enzymes, but it produces a different family of eicosanoids (e.g., PGE3, LTB5). youtube.com These n-3 derived eicosanoids are typically much less inflammatory or are even considered to be anti-inflammatory. lumenlearning.comyoutube.com They can act as competitive inhibitors of the production and action of AA-derived eicosanoids. lumenlearning.com Therefore, the balance between dietary LA and ALA influences the type of eicosanoids produced, which in turn can modulate the intensity and duration of inflammatory responses. researchgate.net
Interactive Data Table: Eicosanoid Precursors and their General Effects
This table compares the inflammatory potential of eicosanoids derived from the omega-6 and omega-3 pathways.
| Precursor Fatty Acid | Parent PUFA | Pathway | Resulting Eicosanoids (Examples) | General Inflammatory Potential |
| Dihomo-γ-Linolenic Acid (DGLA) | This compound | Omega-6 | Prostaglandins of series 1 (PGE1) | Less Inflammatory/Anti-inflammatory |
| Arachidonic Acid (AA) | This compound | Omega-6 | Prostaglandins of series 2 (PGE2), Thromboxanes of series 2 (TXA2), Leukotrienes of series 4 (LTB4) | Pro-inflammatory lumenlearning.comyoutube.com |
| Eicosapentaenoic Acid (EPA) | Alpha-Linolenic Acid | Omega-3 | Prostaglandins of series 3 (PGE3), Thromboxanes of series 3 (TXA3), Leukotrienes of series 5 (LTB5) | Low or Anti-inflammatory youtube.com |
Source: Adapted from information in lumenlearning.comthemedicalbiochemistrypage.orgyoutube.com.
Synergistic Effects:
This compound and its metabolic pathways can also exhibit synergistic interactions. Research has shown that ω-6 PUFAs like this compound can activate both autophagy (a cellular recycling process) and the Keap1-Nrf2 antioxidant system. nih.govnih.gov These two pathways are connected in a synergistic feedback loop, where the activation of one can enhance the other. nih.govresearchgate.net This suggests that this compound can play a role in cytoprotective mechanisms against oxidative stress. This activation can occur through both TOR-dependent and TOR-independent signaling pathways. nih.govresearchgate.net
Furthermore, the stimulator of interferon genes (STING) protein, which is involved in inflammatory responses, has been found to regulate PUFA metabolism by inhibiting the FADS2 enzyme. nih.gov In a feedback loop, PUFAs in turn inhibit STING, which helps to resolve STING-associated inflammation, demonstrating a complex crosstalk between PUFA metabolism and innate immune signaling. nih.gov
Future Directions in Linoleic Acid Research
Deeper Elucidation of Underexplored Molecular Pathways and Signaling Networks
While the primary metabolic pathways of linoleic acid are well-characterized, its interaction with and modulation of a broader range of signaling networks remain an area of active investigation. A deeper understanding of these less-explored pathways is crucial for a comprehensive appreciation of this compound's physiological and pathophysiological significance.
One such area is the role of this compound in regulating autophagy , a fundamental cellular process for the degradation and recycling of cellular components. Research has shown that ω-6 polyunsaturated fatty acids, including this compound, can induce autophagy through both adenosine monophosphate-activated protein kinase (AMPK)-target of rapamycin (B549165) (TOR)-dependent and independent signaling pathways. rsc.orgresearchgate.netnih.govnih.gov Further investigation is needed to delineate the precise molecular triggers and downstream effectors in this process, and how this modulation of autophagy by this compound impacts cellular homeostasis in various physiological and disease contexts.
Another promising avenue of research is the interplay between this compound and the Kelch-like ECH-associated protein 1 (Keap1)–nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant system . rsc.orgresearchgate.netnih.govnih.gov The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. There is evidence to suggest a synergistic feedback loop between autophagy and the antioxidant system induced by this compound, potentially connected through the p62 and Keap1 complex. rsc.orgresearchgate.netnih.govnih.gov Elucidating the mechanisms by which this compound and its metabolites influence this pathway could provide novel insights into its role in cellular defense against oxidative stress.
The function of this compound as a signaling molecule extends to its interaction with orphan G protein-coupled receptors (GPCRs) . GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) has been de-orphanized and identified as a receptor for medium and long-chain fatty acids, including this compound. nih.gov However, the potential for this compound and its diverse metabolites to interact with other orphan GPCRs remains an underexplored frontier. Identifying and characterizing these interactions could uncover novel signaling cascades and physiological functions attributed to this fatty acid.
Furthermore, the signaling properties of oxidized this compound metabolites (OXLAMs) are of growing interest. mdpi.comresearchgate.netresearchgate.net These metabolites are formed through enzymatic or non-enzymatic oxidation of this compound and have been implicated in a range of chronic diseases. Future research will need to focus on identifying the specific signaling pathways activated by different OXLAMs and understanding how these pathways contribute to the pathogenesis of diseases such as cardiovascular disease and neurodegenerative disorders. mdpi.comresearchgate.netresearchgate.net
Table 1: Underexplored Molecular Pathways and Signaling Networks Involving this compound
| Pathway/Network | Key Interacting Molecules | Potential Biological Significance |
|---|---|---|
| Autophagy | AMPK, TOR, p62 | Cellular homeostasis, stress response, disease pathogenesis |
| Keap1-Nrf2 System | Keap1, Nrf2, Antioxidant Response Element (ARE) | Cellular antioxidant defense, protection against oxidative stress |
| Orphan G Protein-Coupled Receptors | GPR40 (FFAR1), other orphan GPCRs | Novel signaling cascades, metabolic regulation |
| OXLAMs Signaling | Various oxidized metabolites of this compound | Inflammation, chronic disease development |
Integration of Advanced Omics Technologies (e.g., Lipidomics, Metabolomics, Proteomics)
The advent of advanced omics technologies has revolutionized the study of complex biological systems. The integration of lipidomics, metabolomics, and proteomics offers a powerful approach to comprehensively investigate the multifaceted roles of this compound.
Lipidomics , the large-scale study of lipids, is instrumental in profiling the diverse range of this compound-derived metabolites, including the aforementioned OXLAMs. rsc.orgresearchgate.net Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable the identification and quantification of a wide array of these bioactive lipids in various biological samples. rsc.orgresearchgate.net This allows researchers to map the metabolic fate of this compound and identify novel bioactive metabolites.
Metabolomics , which focuses on the complete set of small-molecule metabolites within a biological system, provides a broader context for understanding the impact of this compound on cellular metabolism. High-resolution metabolomics can identify metabolic pathways significantly associated with this compound levels, such as its influence on fatty acid activation and biosynthesis, as well as glycerophospholipid metabolism. nih.gov This approach can reveal how alterations in this compound intake or metabolism ripple through the entire metabolic network.
Proteomics , the study of the entire complement of proteins, offers insights into the cellular machinery that responds to and is regulated by this compound. For instance, proteomics has been used to identify differentially expressed proteins in response to conjugated this compound (CLA), a group of isomers of this compound, revealing their involvement in pathways such as galactose metabolism and the phosphotransferase system. nih.gov This can help in identifying the downstream protein effectors of this compound signaling.
The true power of these technologies lies in their multi-omics integration . By combining data from lipidomics, metabolomics, transcriptomics, and epigenomics, researchers can construct a more complete picture of how this compound metabolism is correlated with cellular processes like trained immunity. researchgate.net This integrated approach is crucial for understanding the complex interplay between this compound, its metabolites, and the broader biological networks they influence, for example, in the context of the gut microbiome's interaction with host metabolism. researchgate.net
Table 2: Applications of Omics Technologies in this compound Research
| Omics Technology | Key Applications | Examples of Findings |
|---|---|---|
| Lipidomics | Profiling of this compound metabolites (oxylipins). | Identification and quantification of specific OXLAMs in human serum. rsc.orgresearchgate.net |
| Metabolomics | Identifying metabolic pathways affected by this compound. | Association of this compound metabolism with bone mineral density. nih.gov |
| Proteomics | Identifying proteins involved in this compound metabolism and signaling. | Elucidation of protein networks in conjugated this compound biosynthesis. nih.gov |
| Multi-omics | Integrated analysis of lipids, metabolites, and proteins. | Correlation of this compound metabolism with trained immunity. researchgate.net |
Development of Novel and High-Throughput Analytical Tools for Specific Metabolites
A significant challenge in this compound research is the accurate and efficient detection and quantification of its numerous and often low-abundance metabolites. The development of novel and high-throughput analytical tools is therefore a critical area of future research.
Recent advancements have seen the emergence of electrochemical biosensors for the detection of this compound and its metabolites. These include innovative designs such as a thread-based bienzymatic biosensor and screen-printed carbon-based biosensors. rsc.orgresearchgate.netnih.gov These devices offer the potential for rapid, sensitive, and selective detection of specific this compound derivatives, with some demonstrating detection limits in the nanomolar range. nih.gov Further development of these technologies could lead to portable and cost-effective tools for real-time monitoring of this compound metabolites in various settings.
In the realm of mass spectrometry, the development of techniques like charge-switch derivatization coupled with liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI MS/MS) has significantly enhanced the sensitivity and specificity of oxidized fatty acid analysis. nih.gov This method allows for the robust quantification of minute amounts of oxidized metabolites of this compound in biological systems. nih.gov
For the analysis of conjugated this compound (CLA) isomers and their metabolites, novel methods utilizing silver ion liquid chromatography (Ag+-HPLC) with photodiode array detection have been developed. tandfonline.com These methods offer satisfactory separation and quantification of underivatized CLA isomers in complex biological samples. tandfonline.com
Looking ahead, a key focus will be on the development of high-throughput screening (HTS) assays. While HTS assays are available for processes like fatty acid uptake, there is a need for more specific HTS platforms for the diverse range of this compound metabolites. researchgate.netassaygenie.com Spectrophotometric methods have been explored for the rapid screening of bacterial cultures for their ability to produce conjugated this compound, providing a basis for future high-throughput applications. nih.gov The development of such high-throughput methods will be crucial for large-scale screening studies to identify modulators of this compound metabolism and signaling.
Table 3: Novel and High-Throughput Analytical Tools for this compound Metabolites
| Analytical Tool/Method | Principle of Operation | Key Advantages |
|---|---|---|
| Electrochemical Biosensors | Enzymatic reactions coupled with electrochemical detection. | High sensitivity, selectivity, potential for portability. rsc.orgresearchgate.netnih.gov |
| Charge-Switch Derivatization LC-MS/MS | Chemical derivatization to enhance ionization efficiency in mass spectrometry. | Highly sensitive and specific quantification of oxidized metabolites. nih.gov |
| Silver Ion Liquid Chromatography (Ag+-HPLC) | Separation based on the interaction of double bonds with silver ions. | Effective separation and quantification of CLA isomers. tandfonline.com |
| High-Throughput Screening (HTS) Assays | Miniaturized and automated assays for rapid screening of large numbers of samples. | Enables large-scale studies to identify modulators of this compound pathways. nih.govresearchgate.netassaygenie.com |
In-depth Mechanistic Studies in Physiologically Relevant Complex Biological Systems
To translate findings from basic research into a deeper understanding of human health and disease, it is imperative to conduct in-depth mechanistic studies of this compound in physiologically relevant complex biological systems.
Human intervention trials are essential for determining the effects of this compound consumption on various health outcomes. Reviews of such trials have provided evidence for the role of this compound in modulating lipid risk markers for cardiovascular disease. nih.govnih.gov Future studies should continue to investigate the mechanistic details behind these observations in well-controlled human trials. nih.govnih.gov
The gut microbiome represents a complex and dynamic biological system that actively interacts with dietary components, including this compound. The microbial metabolism of this compound can produce a variety of bioactive metabolites, such as conjugated linoleic acids, which can in turn influence host health. rsc.orgresearchgate.net In vitro fermentation models using human fecal inoculums are being used to unravel the effects of different forms of dietary this compound on microbial metabolism. rsc.org Further in-depth studies are needed to understand the intricate interplay between dietary this compound, the gut microbiota, and host physiology in both health and diseases like inflammatory bowel disease. tandfonline.com
The use of advanced animal models that more accurately recapitulate human diseases is another critical area. For instance, animal models are being used to investigate the role of maternal high-fat diets rich in this compound on the developmental programming of cardiovascular-kidney-metabolic syndrome in offspring, with a focus on mechanisms like oxidative stress. mdpi.com These models allow for detailed mechanistic investigations that are not always feasible in humans.
Furthermore, the development and application of organ-on-a-chip (OOC) models present a novel and exciting avenue for studying the effects of this compound in a human-relevant context. nih.govnih.govfrontiersin.orgmdpi.com These microfluidic devices can mimic the structure and function of human organs, providing a platform to study the effects of this compound and its metabolites on specific organ systems in a controlled environment. While the application of OOC technology to this compound research is still in its early stages, it holds immense promise for future mechanistic studies.
Table 4: Physiologically Relevant Complex Biological Systems for this compound Research
| Biological System | Research Focus | Examples of Mechanistic Insights |
|---|---|---|
| Human Intervention Trials | Effects of dietary this compound on health outcomes. | Modulation of cardiovascular disease risk markers. nih.govnih.gov |
| Gut Microbiome | Interaction between dietary this compound and gut microbes. | Production of bioactive metabolites by gut bacteria. rsc.orgresearchgate.net |
| Advanced Animal Models | Investigation of this compound's role in disease pathogenesis. | Role in inflammatory bowel disease and metabolic programming. tandfonline.commdpi.com |
| Organ-on-a-Chip Models | Studying the effects of this compound on specific human organ functions. | Potential for future mechanistic studies in a human-relevant context. nih.govnih.govfrontiersin.orgmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
